molecular formula C8H16N2 B12998431 Octahydroindolizin-5-amine

Octahydroindolizin-5-amine

Cat. No.: B12998431
M. Wt: 140.23 g/mol
InChI Key: OEKCDMFCWLMQPX-UHFFFAOYSA-N
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Description

Octahydroindolizin-5-amine is a bicyclic amine compound characterized by a saturated six-membered ring fused to a saturated five-membered ring, with an amine group attached to the five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Octahydroindolizin-5-amine can be synthesized through several methods. One common approach involves the condensation of aldehydes or ketones with secondary amines. This reaction typically requires heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water . Acid catalysts like p-toluenesulfonic acid can accelerate the reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper-based metal-organic frameworks (Cu-MOF) have been employed to facilitate the dehydrogenative coupling of amines and alcohols, providing an efficient and recyclable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of imines and amides.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Octahydroindolizin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Uniqueness: Octahydroindolizin-5-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its imine counterpart and other indolizidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-5-amine

InChI

InChI=1S/C8H16N2/c9-8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6,9H2

InChI Key

OEKCDMFCWLMQPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN2C(C1)N

Origin of Product

United States

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